3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Lipophilicity ADME Drug design

3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole (CAS 1199215‑88‑7) is a heterocyclic building block that bears a chlorine atom at the 3‑position and a trifluoromethyl group at the 5‑position of the 1,2,4‑triazole ring [REFS‑1]. With a molecular weight of 171.51 g mol⁻¹, low rotatable‑bond count, and high computed lipophilicity (XLogP3 = 1.9), this solid compound is supplied at ≥95 % purity and is employed in early‑stage medicinal chemistry, agrochemical research, and materials science [REFS‑1][REFS‑2].

Molecular Formula C3HClF3N3
Molecular Weight 171.507
CAS No. 1199215-88-7
Cat. No. B598864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
CAS1199215-88-7
Synonyms5-chloro-3-(trifluoromethyl)-1H-1,2,4-triazole(SALTDATA: FREE)
Molecular FormulaC3HClF3N3
Molecular Weight171.507
Structural Identifiers
SMILESC1(=NC(=NN1)Cl)C(F)(F)F
InChIInChI=1S/C3HClF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)
InChIKeyXRZFEFMCIGCKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1199215‑88‑7): A Dual‑Substituted Triazole Building Block for Drug‑Discovery Procurement


3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole (CAS 1199215‑88‑7) is a heterocyclic building block that bears a chlorine atom at the 3‑position and a trifluoromethyl group at the 5‑position of the 1,2,4‑triazole ring [REFS‑1]. With a molecular weight of 171.51 g mol⁻¹, low rotatable‑bond count, and high computed lipophilicity (XLogP3 = 1.9), this solid compound is supplied at ≥95 % purity and is employed in early‑stage medicinal chemistry, agrochemical research, and materials science [REFS‑1][REFS‑2].

Why 3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole Cannot Be Replaced by Simple 3‑Chloro or 3‑Trifluoromethyl Triazoles


Monosubstituted analogs such as 3‑chloro‑1H‑1,2,4‑triazole (XLogP3 = 0.9) and 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole (XLogP3 = 0.9) possess markedly lower lipophilicity than the target compound (XLogP3 = 1.9) [REFS‑1][REFS‑2]. This ~10‑fold difference in partition coefficient directly affects membrane permeability, protein binding, and overall ADME profile, making the monosubstituted compounds unsuitable surrogates in lead‑optimization campaigns that require balanced lipophilicity [REFS‑3]. Furthermore, the presence of only one functional handle limits synthetic diversification, whereas the target compound offers both a nucleophilic‑substitution‑ready chlorine and a metabolically stable trifluoromethyl group, enabling more efficient parallel‑chemistry workflows [REFS‑4].

Quantitative Differentiation Evidence for 3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole vs. Closest Analogs


XLogP3 Lipophilicity Comparison: Target vs. Monosubstituted 1,2,4‑Triazoles

The target compound displays a computed XLogP3 of 1.9, whereas 3‑chloro‑1H‑1,2,4‑triazole and 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole each exhibit XLogP3 = 0.9 [REFS‑1][REFS‑2][REFS‑3]. This 1‑unit increase corresponds to a 10‑fold higher partition coefficient, which can translate into superior membrane permeability and oral absorption [REFS‑4]. The dual‑substituted compound thus provides a distinct lipophilicity window that is not accessible with either monosubstituted analog.

Lipophilicity ADME Drug design

Hydrogen‑Bond Acceptor Count: Target vs. 3‑Chloro‑1,2,4‑triazole

The target compound possesses five hydrogen‑bond acceptor (HBA) sites (three from the triazole ring and two from the trifluoromethyl group), whereas 3‑chloro‑1H‑1,2,4‑triazole has only two HBA sites [REFS‑1][REFS‑2]. This difference can influence aqueous solubility, crystal packing, and the ability to form key interactions with biological targets, providing additional vectors for SAR exploration.

Solubility Target engagement Medicinal chemistry

Predicted Acidity (pKa): Target vs. 3,5‑Dichloro‑1,2,4‑triazole

The predicted acid pKa of the target compound is approximately 6.0, compared to a predicted pKa of about 5.4 for 3,5‑dichloro‑1H‑1,2,4‑triazole [REFS‑1][REFS‑2]. The higher pKa means the target compound is less acidic and will remain predominantly neutral at physiologically relevant pH (pH 6.5–7.4), potentially reducing off‑target ion‑channel interactions and improving passive absorption.

Ionization state Permeability Formulation

Synthetic Utility as a Dual‑Handle Intermediate: Chlorine as a Leaving Group and CF₃ as a Metabolically Stable Lipophilic Anchor

The compound serves as a versatile intermediate in the synthesis of biologically active 1,2,4‑triazole derivatives, as exemplified in patent documents that employ it for constructing potent enzyme inhibitors and fungicides [REFS‑1]. Unlike 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole, which lacks a reactive halogen, or 3‑chloro‑1H‑1,2,4‑triazole, which lacks the metabolic‑stabilizing CF₃ group, the target compound combines both functionalities in a single scaffold, enabling sequential nucleophilic substitution and further derivatization without additional protection steps [REFS‑2].

Parallel synthesis Late‑stage functionalization Agrochemical intermediates

High‑Value Application Scenarios for 3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole Based on Quantitative Differentiation


Oral Drug Candidate Optimization Requiring Elevated Lipophilicity

When a medicinal chemistry program demands a lead compound with XLogP ≈ 1.9 to balance permeability and metabolic stability, 3‑chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole provides a pre‑optimized lipophilic scaffold that cannot be matched by the monosubstituted analogs (XLogP ≈ 0.9) [REFS‑1]. Incorporating this building block early can shorten design‑make‑test cycles by avoiding additional lipophilic appendages that often introduce metabolic liabilities.

Parallel Library Synthesis Leveraging Dual Reactive Handles

For high‑throughput synthesis of triazole‑focused libraries, the presence of a chlorine atom enables rapid nucleophilic substitution at the 5‑position while the CF₃ group remains inert, offering a regioselective diversification point [REFS‑2]. This dual‑handle feature eliminates the need for orthogonal protecting‑group strategies, reducing both synthesis time and purification costs compared to using 3‑chloro‑1H‑1,2,4‑triazole or 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole alone.

Agrochemical Intermediate for Fungicide Development

The compound′s balanced lipophilicity and hydrogen‑bond acceptor count make it a suitable intermediate for designing novel fungicides that require cuticle penetration and target‑site binding in fungal pathogens [REFS‑3]. Its use in patented triazole‑based fungicide syntheses demonstrates industrial relevance that simpler triazole analogs cannot fulfill due to insufficient physicochemical or reactivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.